Photoproduct Pathway Partitioning: Silene vs. Silatriene Yield Determines Which Reactive Intermediate is Accessible
Steady-state photolysis of methylpentaphenyldisilane (1) in methanolic solution yields 1,1-diphenylsilene (6) and triphenylsilane (3) as the dominant products in over 60% combined chemical yield, establishing homolytic Si–Si bond cleavage and subsequent silyl radical disproportionation as the major reaction pathway. In direct contrast, photolysis of pentamethylphenyldisilane (7) under identical conditions yields products consistent with initial silatriene (8) formation in greater than 95% yield, with analogous silene-derived products accounting for less than 5% [1]. This represents a >12-fold inversion of the silene-to-silatriene product ratio driven solely by the replacement of four methyl groups with phenyl groups at the disilane core.
| Evidence Dimension | Silene vs. silatriene product yield from steady-state photolysis in methanolic solution |
|---|---|
| Target Compound Data | Methylpentaphenyldisilane (1): >60% silene-derived products (Ph₂Si=CH₂ + Ph₃SiH); silatriene (9) is a minor product |
| Comparator Or Baseline | Pentamethylphenyldisilane (7): >95% silatriene (8) products; <5% analogous silene-derived products |
| Quantified Difference | >12-fold preferential partitioning toward silene pathway for (1) vs. silatriene pathway for (7) |
| Conditions | Steady-state photolysis in methanolic acetonitrile or methanolic hydrocarbon solution; 248 nm or broadband UV irradiation; ambient temperature |
Why This Matters
A researcher requiring a clean source of transient 1,1-diarylsilene for kinetic or trapping studies must select methylpentaphenyldisilane; selecting pentamethylphenyldisilane would instead generate a silatriene and yield negligible quantities of the desired silene intermediate.
- [1] Sluggett, G. W.; Leigh, W. J. Reactive Intermediates from the Photolysis of Methylpentaphenyl- and Pentamethylphenyldisilane. Journal of the American Chemical Society 1992, 114 (4), 1195–1201. DOI: 10.1021/ja00030a011. View Source
